1-Ethylsulfanyl-3-isocyanatobenzene
Description
1-Ethylsulfanyl-3-isocyanatobenzene is a benzene derivative featuring an ethylsulfanyl (-S-C₂H₅) group at position 1 and an isocyanato (-N=C=O) group at position 3. The molecule’s reactivity is governed by the electron-donating ethylsulfanyl group and the electron-deficient isocyanato group, which participates in nucleophilic addition reactions. Its estimated molecular formula is C₉H₉NOS (molecular weight ≈ 179 g/mol), derived from the benzene core, ethylsulfanyl, and isocyanato substituents.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-isocyanatobenzene |
InChI |
InChI=1S/C9H9NOS/c1-2-12-9-5-3-4-8(6-9)10-7-11/h3-6H,2H2,1H3 |
InChI Key |
PURMFAMJEARTHA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC(=C1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds:
1-isocyanato-3-[(trifluoromethyl)sulfanyl]benzene (CAS: 55225-88-2) Molecular Formula: C₈H₄F₃NOS Molecular Weight: 219.19 g/mol Substituents: Trifluoromethylsulfanyl (-S-CF₃) at position 3, isocyanato (-N=C=O) at position 1. Physical Properties: Liquid with a boiling point of 45°C at 0.01 mmHg .
1-Ethylsulfanyl-3-isocyanatobenzene (hypothetical) Molecular Formula: C₉H₉NOS Molecular Weight: ≈179 g/mol (estimated). Substituents: Ethylsulfanyl (-S-C₂H₅) at position 1, isocyanato (-N=C=O) at position 3.
Structural Differences:
- Substituent Electronic Effects: The trifluoromethyl (-CF₃) group in the analog is strongly electron-withdrawing, increasing the electrophilicity of the isocyanato group.
- Substituent Position : In the analog, the isocyanato group is at position 1, whereas in the target compound, it is at position 3. This positional difference may influence regioselectivity in reactions.
Physical and Chemical Properties
Table 1: Comparative Data for Key Compounds
Key Observations:
- Boiling Point : The trifluoromethyl analog’s low boiling point under vacuum suggests high volatility, likely due to its lower molecular weight and polar -CF₃ group. The ethyl-substituted compound may have a higher boiling point due to increased van der Waals interactions from the alkyl chain.
- Reactivity : The electron-withdrawing -CF₃ group in the analog enhances the electrophilicity of the isocyanato group, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to the ethyl-substituted compound.
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